N-cyclopropyl-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-cyclopropyl-2-(2-nitrophenoxy)acetamide is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of a cyclopropyl group, a nitrophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-nitrophenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-nitrophenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: N-cyclopropyl-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and cyclopropylamine.
Scientific Research Applications
N-cyclopropyl-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(4-nitrophenoxy)acetamide: Similar structure but with the nitro group in the para position.
N-cyclopropyl-2-(2-aminophenoxy)acetamide: Reduction product of the nitro compound.
2-(2-nitrophenoxy)acetic acid: Precursor in the synthesis of the amide compound.
Uniqueness
N-cyclopropyl-2-(2-nitrophenoxy)acetamide is unique due to the combination of its cyclopropyl, nitrophenoxy, and acetamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
850217-82-2 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-8-5-6-8)7-17-10-4-2-1-3-9(10)13(15)16/h1-4,8H,5-7H2,(H,12,14) |
InChI Key |
IHPZSPDAHCIZJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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